

# Potential off-target effects of BMS-191095 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Get Quote

# Technical Support Center: BMS-191095 Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **BMS-191095 hydrochloride**.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-191095 hydrochloride?

A1: **BMS-191095 hydrochloride** is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its primary effect is to increase potassium ion influx into the mitochondrial matrix, a mechanism linked to cardioprotection against ischemic injury.[1][2]

Q2: Is **BMS-191095 hydrochloride** known to have significant off-target effects on other kinases or receptors?

A2: Based on available literature, BMS-191095 is highly selective for mitoKATP channels over sarcolemmal KATP channels.[1][2] This selectivity is a key feature, as it avoids off-target effects commonly seen with non-selective KATP channel openers, such as peripheral vasodilation, shortening of the cardiac action potential, and proarrhythmic activity.[1][3] Extensive screening







against a broad panel of kinases and receptors is not publicly documented, but functional assays demonstrate a very specific pharmacological profile.

Q3: Does BMS-191095 affect cardiovascular parameters like blood pressure or heart rate?

A3: No, within its cardioprotective concentration range, BMS-191095 has been shown to be devoid of significant hemodynamic effects.[1][3] In both in vitro and in vivo studies, it did not cause peripheral vasodilation or alter cardiac conduction.[2][3] This lack of cardiovascular side effects is a primary advantage over first-generation, non-selective KATP channel openers.[3]

Q4: Are there any known secondary pharmacological effects of BMS-191095?

A4: Yes, BMS-191095 has been shown to inhibit human platelet aggregation.[4] This effect is considered to be mediated through the opening of mitoKATP channels within the platelets.[4] Researchers should be aware of this activity when designing experiments, particularly in hematological or thrombosis models.

## **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                                        | Potential Cause                                                                                                                                                                                                                                                                                                                  | Recommended Action                                                                                                                                                                                                                                |
|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected drop in blood pressure or change in heart rate in an in vivo model.        | This is highly unlikely to be a direct effect of BMS-191095 at standard cardioprotective doses.[3] Consider other experimental variables, such as anesthetic effects, vehicle effects, or animal stress.                                                                                                                         | Verify the dosage and administration protocol. Run a vehicle-only control group to assess baseline hemodynamic stability. Confirm the purity of the BMS-191095 compound.                                                                          |
| Altered coagulation parameters or unexpected bleeding in experimental animals.        | BMS-191095 inhibits platelet aggregation.[4] This on-target effect in platelets could manifest as an anticoagulant-like phenotype in some experimental settings.                                                                                                                                                                 | Be mindful of this effect when planning surgical procedures or when using models of thrombosis or hemostasis.  Consider performing platelet aggregation assays to quantify the effect under your specific experimental conditions.                |
| Lack of cardioprotective effect in an ischemia-reperfusion model.                     | The protective effects of BMS-191095 are specifically blocked by mitoKATP channel antagonists like 5-hydroxydecanoate (5-HD) and the non-selective KATP antagonist glyburide.[2] Co-administration of such compounds will negate the effect. Also, ensure the compound is administered within the effective concentration range. | Ensure that no other compounds in your experimental system are known KATP channel blockers. Verify the final concentration of BMS-191095 in your system. The efficacious plasma concentrations in dogs were found to be between 0.3 to 1.0 µM.[3] |
| Observed changes in cellular respiration not aligning with expected mitoKATP opening. | While BMS-191095 opens<br>mitoKATP channels, other<br>compounds, like diazoxide,<br>have been reported to also<br>increase reactive oxygen<br>species (ROS) production                                                                                                                                                           | To confirm the observed effect is due to mitoKATP channel opening, test if it can be blocked by 5-hydroxydecanoate (5-HD).  This will help differentiate the                                                                                      |



through inhibition of succinate dehydrogenase (SDH). BMS-191095 is considered more selective and does not appear to share this effect. specific on-target effect from other potential mitochondrial off-target effects.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **BMS-191095 hydrochloride**.

Table 1: Potency and Efficacy of BMS-191095

| Parameter                     | Value          | Species/System       | Reference |
|-------------------------------|----------------|----------------------|-----------|
| mitoKATP Opening (K1/2)       | 83 nM          | Cardiac Mitochondria | [2]       |
| Cardioprotection<br>(EC25)    | 1.5 μΜ         | Isolated Rat Hearts  | [2]       |
| Infarct Size Reduction (ED25) | 0.4 mg/kg i.v. | Anesthetized Dogs    | [3]       |

Table 2: Effects on Platelet Aggregation

| Agonist  | IC50     | Species/System            | Reference |
|----------|----------|---------------------------|-----------|
| Collagen | 63.9 μΜ  | Washed Human<br>Platelets | [4]       |
| Thrombin | 104.8 μΜ | Washed Human<br>Platelets | [4]       |

# **Experimental Protocols**

Protocol 1: Assessment of Cardioprotective Effects in Isolated Rat Hearts

## Troubleshooting & Optimization





This protocol is based on the methodology described for evaluating the cardioprotective effects of BMS-191095.[2]

- · Heart Isolation and Perfusion:
  - Male Sprague-Dawley rats are anesthetized, and hearts are rapidly excised.
  - The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.
- Drug Administration:
  - After a stabilization period, BMS-191095 hydrochloride (or vehicle control) is infused into the perfusion buffer to achieve the desired final concentration (e.g., 1-10 μM).
- Ischemia-Reperfusion Injury:
  - Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25 minutes).
  - Reperfusion is initiated by restarting the flow for a subsequent period (e.g., 30 minutes).
- Endpoint Measurement:
  - Time to Onset of Ischemic Contracture: Monitor the left ventricular pressure to determine the time it takes for the heart to enter a sustained contraction during ischemia.
  - Post-Ischemic Recovery of Function: Measure parameters like left ventricular developed pressure (LVDP) and heart rate during reperfusion and express them as a percentage of the pre-ischemic baseline.
  - Enzyme Release: Collect the coronary effluent during reperfusion and measure lactate dehydrogenase (LDH) release as an indicator of cellular damage.

#### Protocol 2: Human Platelet Aggregation Assay

This protocol is adapted from the methodology used to assess the effect of BMS-191095 on platelet function.[4]



#### Platelet Preparation:

- Obtain whole blood from healthy human volunteers.
- Prepare platelet-rich plasma (PRP) by centrifugation.
- Wash platelets by further centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

#### Drug Incubation:

- Pre-incubate the washed platelet suspension with various concentrations of BMS-191095
   hydrochloride or vehicle control for a specified time (e.g., 30 minutes).
- To confirm the mechanism, a separate group can be pre-incubated with a mitoKATP antagonist like 5-HD before adding BMS-191095.

#### · Aggregation Measurement:

- Place the platelet suspension in an aggregometer.
- Add a platelet agonist such as collagen or thrombin to induce aggregation.
- Monitor the change in light transmittance for several minutes to record the aggregation curve.

#### Data Analysis:

- Calculate the percentage of maximal aggregation for each concentration of BMS-191095.
- Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound.

## **Visualizations**





#### Click to download full resolution via product page

Caption: Primary signaling pathway of BMS-191095 leading to cardioprotection.



Click to download full resolution via product page

Caption: Experimental workflow to test for off-target cardiovascular effects.





Click to download full resolution via product page

Caption: Troubleshooting logic for unexpected experimental results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of BMS-191095 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#potential-off-target-effects-of-bms-191095-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com